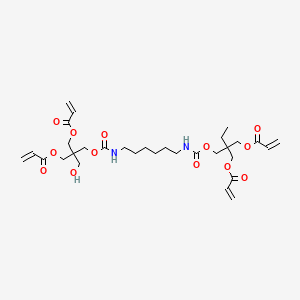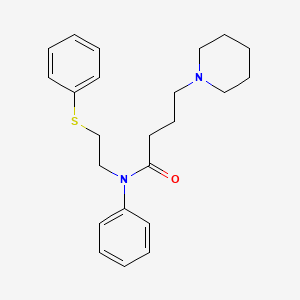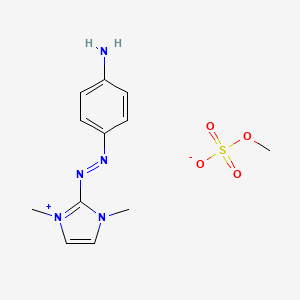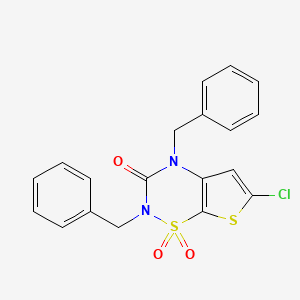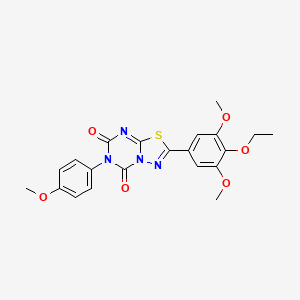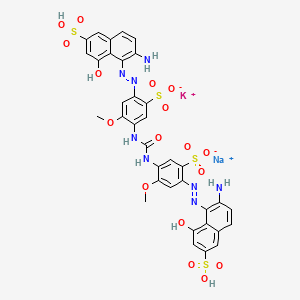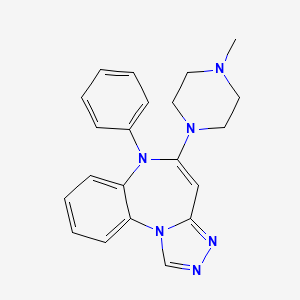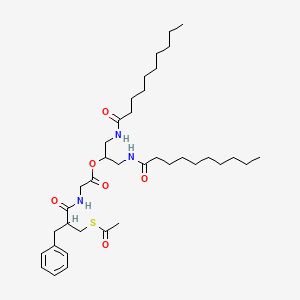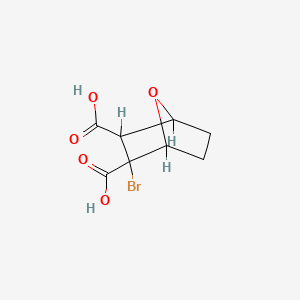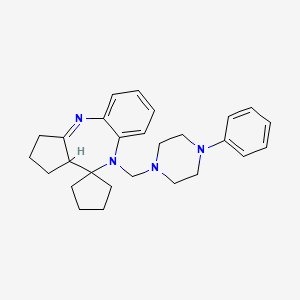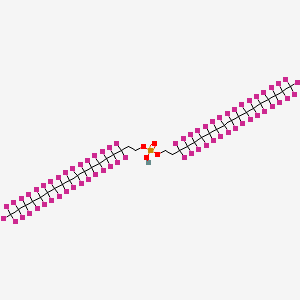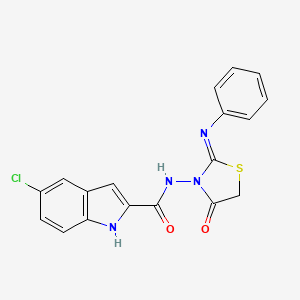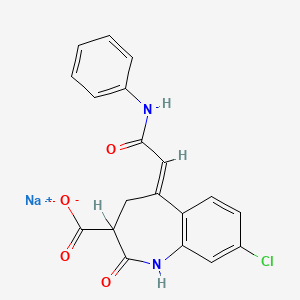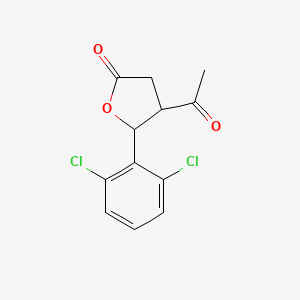
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of an acetyl group and a dichlorophenyl group attached to a dihydrofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dichlorobenzaldehyde with an appropriate acetyl compound under acidic or basic conditions to form the intermediate, which is then cyclized to yield the final furanone structure. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis, use of green chemistry principles, and advanced purification methods are often employed to scale up the production while minimizing environmental impact.
化学反応の分析
Types of Reactions
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism by which trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: can be compared with other furanone derivatives, such as:
3-Acetyl-4,5-dihydro-2(3H)-furanone: Lacks the dichlorophenyl group, which may result in different biological activities.
5-(2,6-Dichlorophenyl)-4,5-dihydro-2(3H)-furanone: Lacks the acetyl group, affecting its reactivity and applications.
The presence of both the acetyl and dichlorophenyl groups in This compound makes it unique and potentially more versatile in its applications.
特性
CAS番号 |
83144-16-5 |
|---|---|
分子式 |
C12H10Cl2O3 |
分子量 |
273.11 g/mol |
IUPAC名 |
4-acetyl-5-(2,6-dichlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O3/c1-6(15)7-5-10(16)17-12(7)11-8(13)3-2-4-9(11)14/h2-4,7,12H,5H2,1H3 |
InChIキー |
HKIXLCQZQIUSOR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(=O)OC1C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


